molecular formula C9H9F3 B1295190 Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- CAS No. 363-64-4

Benzene, 1,3,5-trifluoro-2,4,6-trimethyl-

Cat. No. B1295190
CAS RN: 363-64-4
M. Wt: 174.16 g/mol
InChI Key: AWOTVEDDCKYHRO-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- is a chemical compound with the molecular formula C₉H₉F₃ and a molecular weight of 174.16 g/mol . It is also known by other names, including 1,3,5-trichloro-2,4,6-trimethylbenzene and 2,4,6-Trichloromesitylene . This compound belongs to the class of aromatic hydrocarbons and contains three fluorine atoms attached to the benzene ring.


Physical And Chemical Properties Analysis

  • Melting Point : Experimental data on the melting point of this compound is available . Further characterization and comparison with related compounds are necessary.
  • Spectroscopic Properties : NMR, FTIR, and mass spectrometry data are valuable for understanding its vibrational modes, electronic transitions, and fragmentation patterns .

Scientific Research Applications

Organic Synthesis

1,3,5-Trifluoro-2,4,6-trimethylbenzene: is utilized as an intermediate in organic synthesis due to its unique structural properties. The presence of trifluoromethyl groups can influence the electronic characteristics of the molecule, making it a valuable component in constructing complex organic compounds .

Material Science

In material science, this compound finds application in the development of new materials with specific properties. Its ability to participate in halogen bonding can lead to the formation of novel supramolecular architectures, which are essential in creating advanced materials .

Proteomics Research

Proteomics, the study of proteins and their functions, benefits from the use of 1,3,5-trifluoro-2,4,6-trimethylbenzene as a specialty product. It aids in the analysis and identification of proteins, contributing to our understanding of biological processes .

Pharmaceutical Manufacturing

The compound serves as an intermediate in the production of pharmaceuticals. Its incorporation into drug molecules can enhance their pharmacokinetic properties, such as solubility and stability, which are critical in drug design .

Agrochemical Development

Similar to pharmaceuticals, 1,3,5-trifluoro-2,4,6-trimethylbenzene is used in the synthesis of agrochemicals. The trifluoromethyl groups can impart desirable traits to agrochemicals, like increased efficacy or reduced environmental impact .

Analytical Chemistry

In analytical chemistry, this compound can be employed as a standard or reference material due to its well-defined properties. It helps in calibrating instruments and validating analytical methods, ensuring accuracy in chemical analysis .

Chemical Education

Educationally, it can be used to demonstrate the principles of fluorination and its effects on chemical properties. This compound exemplifies how substituents can alter a molecule’s reactivity and interactions .

Environmental Studies

Lastly, the study of 1,3,5-trifluoro-2,4,6-trimethylbenzene in environmental science can provide insights into the behavior of fluorinated compounds in ecosystems. It can help assess the environmental fate of similar compounds and their potential impact .

Mechanism of Action

Target of Action

The primary targets of 1,3,5-trifluoro-2,4,6-trimethylbenzene are various halogen-bonding acceptors . These include neutral Lewis bases (nitrogen-containing heterocycles, N-oxides, and triphenylphosphine selenide) and anions (halide ions and thiocyanate ion) . These targets play a crucial role in the formation of supramolecular architectures .

Mode of Action

1,3,5-Trifluoro-2,4,6-trimethylbenzene interacts with its targets through halogen-bonding interactions . This compound has the ability to co-crystallize with various halogen-bonding acceptors, leading to a wide diversity of supramolecular architectures .

Biochemical Pathways

The biochemical pathways affected by 1,3,5-trifluoro-2,4,6-trimethylbenzene involve the formation of supramolecular complexes through halogen-bonding interactions . These complexes can lead to the development of promising optoelectronic functional materials .

Pharmacokinetics

It is known that this compound is resistant to alcohols , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 1,3,5-trifluoro-2,4,6-trimethylbenzene’s action result in the formation of a wide diversity of supramolecular architectures . These architectures have potential applications in the field of optoelectronics .

Action Environment

The action, efficacy, and stability of 1,3,5-trifluoro-2,4,6-trimethylbenzene can be influenced by various environmental factors. For instance, the ability of this compound to form supramolecular architectures through halogen-bonding interactions can be affected by the presence of different halogen-bonding acceptors .

properties

IUPAC Name

1,3,5-trifluoro-2,4,6-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOTVEDDCKYHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)C)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189840
Record name Benzene, 1,3,5-trifluoro-2,4,6-trimethyl-
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,3,5-trifluoro-2,4,6-trimethyl-

CAS RN

363-64-4
Record name Benzene, 1,3,5-trifluoro-2,4,6-trimethyl-
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Record name Benzene, 1,3,5-trifluoro-2,4,6-trimethyl-
Source EPA DSSTox
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Record name 1,3,5-trifluoro-2,4,6-trimethylbenzene
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